molecular formula C13H21NO B13275446 (4-Methoxybutyl)[(3-methylphenyl)methyl]amine

(4-Methoxybutyl)[(3-methylphenyl)methyl]amine

Cat. No.: B13275446
M. Wt: 207.31 g/mol
InChI Key: JLIUYRBHCLDNLU-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)[(3-methylphenyl)methyl]amine is a secondary amine featuring a 4-methoxybutyl group and a 3-methylbenzyl (m-tolylmethyl) substituent. The methoxy group on the four-carbon alkyl chain enhances hydrophilicity, while the 3-methylbenzyl moiety contributes aromaticity and lipophilicity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-N-[(3-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21NO/c1-12-6-5-7-13(10-12)11-14-8-3-4-9-15-2/h5-7,10,14H,3-4,8-9,11H2,1-2H3

InChI Key

JLIUYRBHCLDNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine typically involves the reaction of 4-methoxybutylamine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[(3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(4-Methoxybutyl)[(3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound’s structure can be contrasted with derivatives differing in alkyl/aryl substituents, heteroatom inclusion, and electronic properties. Key examples include:

Compound Name Key Substituents Structural Differences vs. Target Compound Evidence ID
(3-Methoxyphenyl)methylamine 3-Methoxybenzyl + 3-methylbutyl Methoxy on aromatic ring vs. alkyl chain
[1-(4-Fluorophenyl)ethyl][(3-methylphenyl)methyl]amine 4-Fluorophenethyl + 3-methylbenzyl Fluorinated aryl vs. methoxybutyl chain
(4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine 3-Methylthiophene + 4-methoxybutyl Heteroaryl (thiophene) vs. benzyl group
[2-(4-Methoxyphenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine 4-Methoxyphenethyl + 4-methylthio-benzyl Sulfur atom in aryl vs. methyl on benzyl

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) on alkyl chains (target compound) improve solubility compared to methoxy-substituted aromatic rings () or electron-withdrawing fluorophenyl groups () .
  • Lipophilicity : The 3-methylbenzyl group in the target compound increases hydrophobicity relative to 4-methylthio-benzyl (), which may enhance membrane permeability .

Physical Properties

Phase change enthalpies from provide indirect insights:

Compound (CAS Reg No) Fusion Enthalpy (ΔHfus, kJ/mol) Method Reference
N,N-bis(3-methylphenyl)amine 26.39 DSC
N,N,N-tris(3-methylphenyl)amine 13.07 DSC

Implications :

  • The target compound’s longer alkyl chain and methoxy group likely increase melting points compared to tris-aryl amines (e.g., 13.07 kJ/mol in ) due to enhanced intermolecular hydrogen bonding .

Biological Activity

Overview

(4-Methoxybutyl)[(3-methylphenyl)methyl]amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being explored for various pharmacological applications, including its interactions with biological membranes and proteins.

Chemical Structure and Properties

  • Molecular Formula : C13H19N
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : (4-Methoxybutyl)[(3-methylphenyl)methyl]amine
  • Canonical SMILES : CCCCC(C1=CC(=C(C=C1)C)C)OC

The structure of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine includes a methoxy group and a butyl chain, contributing to its lipophilicity and potential bioactivity. The amine group is crucial for forming hydrogen bonds with target proteins, influencing their biological activity.

The biological activity of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine primarily involves its interaction with specific molecular targets:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with proteins, which may modulate their activity.
  • Lipid Interaction : The methoxybutyl moiety enhances the compound's ability to penetrate biological membranes, facilitating access to intracellular targets.

Biological Activities

Research has indicated several potential biological activities of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation, indicating potential use in oncology.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine:

  • In Vitro Studies : Cell line assays demonstrated that the compound can inhibit growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Animal Models : In vivo studies have shown that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Research has identified specific pathways influenced by (4-Methoxybutyl)[(3-methylphenyl)methyl]amine, including those involved in cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Methoxybutyl)[(3-methylphenyl)methyl]amine, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Biological Activity
(4-Ethoxybutyl)[(3-methylphenyl)methyl]amineC13H19NModerate antimicrobial effects
(4-Hydroxybutyl)[(3-methylphenyl)methyl]amineC13H19NNeuroprotective effects observed
(4-Methoxypentyl)[(3-methylphenyl)methyl]amineC14H21NEnhanced anticancer activity

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